molecular formula C13H15NO3S2 B2592250 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1257550-07-4

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2592250
CAS No.: 1257550-07-4
M. Wt: 297.39
InChI Key: ZGXCCUZWMHAUQV-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS: 1235359-76-8) is a sulfonamide derivative featuring a 2-methoxy-substituted benzene ring linked via a sulfonamide group to a 2-(thiophen-3-yl)ethyl chain . Its structure combines a polar sulfonamide moiety with hydrophobic aromatic and heterocyclic components, making it a candidate for diverse biological applications. Sulfonamides are well-documented for their pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-methoxy-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-17-12-4-2-3-5-13(12)19(15,16)14-8-6-11-7-9-18-10-11/h2-5,7,9-10,14H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXCCUZWMHAUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The thiophene ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide and related sulfonamide derivatives:

Compound Name Core Structure Substituents Key Functional Groups Reference
This compound Benzenesulfonamide 2-Methoxy benzene, 2-(thiophen-3-yl)ethyl Sulfonamide, thiophene, methoxy
4-Methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide (11) Bis-sulfonamide Tosyl groups, ethylenedioxy spacer Two sulfonamides, ether linkages
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate Sulfonate ester 4-Methylbenzene, 2-(thiophen-3-yl)ethyl Sulfonate ester, thiophene
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide 2-Methoxyphenyl, ethyl Sulfonamide, methoxy, ethyl
2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide Benzenesulfonamide 3-Methoxybenzoyl, chloro Sulfonamide, chloro, benzoyl
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide Benzenesulfonamide Benzimidazole, dimethylaminomethylidene Sulfonamide, benzimidazole, imine

Physicochemical Properties

  • Solubility : The thiophene-ethyl group in this compound increases hydrophobicity compared to analogs like N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, which lacks heterocyclic moieties . Bis-sulfonamide 11, with ether linkages, exhibits higher water solubility due to increased polarity .
  • Reactivity : Sulfonate esters (e.g., 2-(thiophen-3-yl)ethyl 4-methylbenzenesulfonate) are more reactive toward nucleophilic substitution than sulfonamides, making them intermediates in synthetic pathways .

Biological Activity

2-Methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities, particularly as an inhibitor of inflammatory processes. This compound's unique structural features, including a methoxy group and a thiophene moiety, contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3\text{S}

This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and ability to inhibit various enzymes. The presence of the thiophene ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The primary biological activity attributed to this compound is its role as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, involved in the activation of inflammatory responses. Dysregulation of this pathway has been linked to several diseases, including neurodegenerative disorders and metabolic syndromes.

Key Mechanisms:

  • NLRP3 Inhibition : The compound effectively inhibits the activation of the NLRP3 inflammasome, reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18.
  • Antimicrobial Activity : Like other sulfonamides, it exhibits antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Biological Activity Overview

The biological activities of this compound include:

Activity Type Description
Inflammation Inhibition Reduces activation of NLRP3 inflammasome, lowering inflammatory responses.
Antimicrobial Exhibits activity against various bacterial strains by inhibiting folate synthesis.
Enzyme Inhibition Potentially inhibits other enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Inhibition of NLRP3 Inflammasome :
    • A study demonstrated that this compound significantly reduced IL-1β secretion in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases.
  • Antibacterial Properties :
    • Research indicated that derivatives of sulfonamides exhibit substantial antibacterial activity against resistant strains such as MRSA. The specific mechanism involves competitive inhibition at the active site of dihydropteroate synthase.
  • Therapeutic Applications :
    • Due to its dual action against inflammation and bacterial infections, this compound shows promise as a therapeutic agent in conditions like rheumatoid arthritis and chronic infections where inflammation plays a crucial role.

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